molecular formula C21H16N2O5 B6497659 N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 953210-15-6

N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6497659
CAS RN: 953210-15-6
M. Wt: 376.4 g/mol
InChI Key: QFBPGFAQMNLLJA-UHFFFAOYSA-N
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Description

The compound “N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It is part of a series of compounds that have been synthesized and assessed for their ability to inhibit pancreatic lipase (PL), an enzyme that absorbs dietary fat . This compound is a yellow solid with a melting point of 352 - 355 °C .


Synthesis Analysis

The synthesis of this compound and other coumarin-3-carboxamide analogues has been described in the literature . The synthesis process involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides . The yield of this compound was reported to be 91% .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques. The 1H NMR (400 MHz, CDCl3) δ values are 10.73 (s, 1H), 9.02 (s, 1H), 7.79 - 7.62 (m, 4H), 7.49 - 7.38 (m, 2H), 6.96 - 6.88 (m, 2H), 3.83 (s, 3H) .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily relate to its synthesis. As mentioned earlier, the synthesis process involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 352 - 355 °C . The 1H NMR (400 MHz, CDCl3) δ values are 10.73 (s, 1H), 9.02 (s, 1H), 7.79 - 7.62 (m, 4H), 7.49 - 7.38 (m, 2H), 6.96 - 6.88 (m, 2H), 3.83 (s, 3H) .

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-26-16-8-6-13(7-9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-4-2-3-5-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBPGFAQMNLLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

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